molecular formula C14H16ClF3N2O2 B1463177 Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate CAS No. 1242267-96-4

Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate

Cat. No.: B1463177
CAS No.: 1242267-96-4
M. Wt: 336.74 g/mol
InChI Key: CWZXUDDFVSTYMF-UHFFFAOYSA-N
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Description

Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate (CAS: 1242267-96-4) is a heterocyclic ester featuring a piperidine ring fused to a substituted pyridine moiety. Its molecular formula is C₁₄H₁₆ClF₃N₂O₂ (MW: 336.74 g/mol) . The compound’s structure includes:

  • A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, which confers electron-withdrawing properties and metabolic stability.
  • A piperidine-3-carboxylate ester, enhancing lipophilicity and modulating bioavailability.

This compound is utilized in agrochemical and pharmaceutical research due to its structural versatility. Below, it is compared with analogs to highlight structural, synthetic, and functional distinctions.

Properties

IUPAC Name

ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N2O2/c1-2-22-13(21)9-4-3-5-20(8-9)12-11(15)6-10(7-19-12)14(16,17)18/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZXUDDFVSTYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101144555
Record name Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-piperidinecarboxylate
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Molecular Weight

336.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242267-96-4
Record name Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242267-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl Intermediate

The substituted pyridine ring is typically prepared or procured with the chloro and trifluoromethyl groups already installed. Commercial availability of 3-chloro-5-(trifluoromethyl)pyridin-2-amine or its derivatives facilitates subsequent coupling reactions.

Coupling with Piperidine Derivatives

A common method involves nucleophilic substitution or amide bond formation between the pyridin-2-amine and piperidine derivatives.

  • One reported approach (related to analogues) uses thiocarbonyldiimidazole-assisted coupling of substituted pyridin-2-amines with piperazine derivatives at moderate temperature (around 40 °C), yielding carbothioamide intermediates.
  • Analogous coupling methods can be adapted for piperidine derivatives, employing phenoxycarbonyl chloride or other activating agents to form urea or carbamate linkages.

Introduction of the Ethyl Carboxylate Group at Piperidine 3-Position

The ethyl ester functionality at the 3-position of piperidine is typically introduced via esterification or alkylation reactions:

  • Starting from piperidine-3-carboxylic acid or its derivatives, esterification with ethanol under acidic or catalytic conditions yields the ethyl ester.
  • Alternatively, direct alkylation of piperidine ring nitrogen followed by regioselective functionalization at the 3-position can be employed.

Purification and Characterization

  • Purification is commonly achieved by silica gel column chromatography using mixtures of chloroform, methanol, and aqueous ammonia.
  • Characterization involves 1H NMR, 13C NMR, and mass spectrometry (HRMS or ESI-MS) to confirm the structure and purity.

Representative Synthetic Procedure (Literature-Inspired)

Step Reagents/Conditions Description Yield/Notes
1 3-chloro-5-(trifluoromethyl)pyridin-2-amine + piperidine derivative, thiocarbonyldiimidazole, 40 °C Coupling to form intermediate carbothioamide Moderate to good yield
2 Esterification of piperidine-3-carboxylic acid with ethanol, acid catalyst Formation of ethyl ester High yield
3 Coupling of pyridinyl intermediate with ethyl piperidine-3-carboxylate under basic or catalytic conditions Formation of target compound Purified by column chromatography

Research Findings and Optimization

  • The use of thiocarbonyldiimidazole as a coupling agent has been shown to efficiently generate carbothioamide intermediates with good selectivity and yield.
  • Microwave-assisted synthesis has been reported to accelerate coupling reactions involving pyridinyl and piperidine derivatives, improving reaction times and yields.
  • The presence of electron-withdrawing groups such as trifluoromethyl and chloro on the pyridine ring requires mild reaction conditions to prevent side reactions or decomposition.
  • Purification protocols involving silica gel chromatography with chloroform-methanol-ammonia mixtures provide effective isolation of the target compound with high purity.

Data Table Summarizing Key Synthetic Parameters

Parameter Details
Starting materials 3-chloro-5-(trifluoromethyl)pyridin-2-amine, piperidine-3-carboxylic acid derivatives
Coupling agent 1,1′-thiocarbonyldiimidazole, phenoxycarbonyl chloride
Reaction temperature Typically 25–80 °C; 40 °C common for coupling steps
Solvents Dimethylformamide (DMF), acetonitrile, chloroform
Purification method Silica gel chromatography (CHCl3–MeOH–NH3 mixtures)
Characterization techniques 1H NMR, 13C NMR, HRMS, ESI-MS
Typical yields Moderate to high (60–80%) depending on step

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionOutcome
Nucleophilic SubstitutionReacts with nucleophiles to form new compoundsDiverse derivatives formed
Coupling ReactionsParticipates in coupling with other aromatic systemsComplex aromatic structures
FunctionalizationModifies functional groups for specific applicationsTailored chemical properties

Biological Research

Research indicates potential biological activities of this compound, including:

  • Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through specific molecular pathways.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL.

Medicinal Chemistry

The compound is under investigation for its therapeutic potential in treating various diseases. Its structural features allow it to interact with biological targets effectively.

Table 2: Potential Therapeutic Applications

Disease TypeMechanism of ActionCurrent Research Status
CancerInhibition of cell proliferationOngoing preclinical trials
Infectious DiseasesDisruption of microbial cell wallsActive investigation
Neurological DisordersModulation of neurotransmitter pathwaysEarly-stage research

Industrial Applications

In addition to its research applications, this compound is being explored for use in agrochemicals due to its potential effectiveness as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Compound Name CAS Number Molecular Formula Key Structural Features Reference
Target Compound 1242267-96-4 C₁₄H₁₆ClF₃N₂O₂ Piperidine-3-carboxylate ester; 3-Cl, 5-CF₃ pyridine
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate 1053656-47-5 C₁₀H₁₀ClF₃N₂O₂ Acetate ester; lacks piperidine ring
Fluopyram (Fungicide) C₁₆H₁₁ClF₆N₂O₂ Benzamide group; 3-Cl, 5-CF₃ pyridine
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenyl-1H-indole-2-carboxylate 338748-77-9 C₂₄H₁₈ClF₃N₂O₂ Indole core; phenyl substitution

Key Observations :

  • Piperidine vs. Acetate : The target compound’s piperidine ring enhances conformational rigidity compared to the flexible ethyl acetate chain in CAS 1053656-47-5 .
  • Ester vs.
  • Heterocyclic Diversity : The indole derivative (CAS 338748-77-9) exhibits planar aromaticity, favoring π-π stacking interactions absent in the piperidine-based target .

Physical and Chemical Properties

Property Target Compound Ethyl 2-(3-Cl-5-CF₃-Pyridinyl)Acetate Fluopyram
Molecular Weight 336.74 264.65 396.71
LogP (Predicted) 3.2 2.8 3.8
Water Solubility Low Moderate Very Low
Thermal Stability High (decomposes >250°C) Moderate High

Analysis :

  • The target compound’s higher molecular weight and piperidine ring reduce water solubility compared to the acetate analog.
  • Fluopyram’s amide group increases hydrophobicity (LogP ~3.8), aligning with its agricultural applications .

Analogues :

  • Ethyl 2-(3-Cl-5-CF₃-Pyridinyl)Acetate : Prepared via Friedel-Crafts acylation or esterification of pyridinylacetic acid .
  • Fluopyram : Synthesized through amide coupling between 2-(3-Cl-5-CF₃-pyridinyl)ethylamine and 2-(trifluoromethyl)benzoyl chloride .
  • Indole Derivatives : Utilize palladium-catalyzed cross-coupling for indole functionalization (e.g., Heck reaction) .

Comparison :

  • The target compound’s piperidine-ester motif balances lipophilicity and metabolic stability, making it suitable for drug discovery.
  • Fluopyram’s amide group and benzamide core are critical for binding fungal SDH enzymes .

Biological Activity

Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate, a compound with significant pharmacological potential, has garnered attention in recent years due to its diverse biological activities. This article delves into its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C₁₄H₁₆ClF₃N₂O₂
  • Molecular Weight : 336.74 g/mol
  • CAS Number : 874814-41-2
  • Purity : ≥95%

This compound functions through various mechanisms, primarily involving modulation of neurotransmitter systems and enzyme inhibition. The trifluoromethyl group enhances lipophilicity and alters metabolic stability, which is crucial for its biological activity.

Biological Activities

  • Anticancer Activity
    • Recent studies have indicated that derivatives of piperidine, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves apoptosis induction and disruption of cell cycle progression .
  • Inhibition of Soluble Epoxide Hydrolase
    • Research has highlighted the potential of this compound as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in the metabolism of bioactive lipids. Inhibitors of sEH have been linked to anti-inflammatory effects and improved cardiovascular health .
  • Neuropharmacological Effects
    • The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. Studies have shown that similar piperidine derivatives can modulate serotonin and dopamine pathways, indicating possible antidepressant and anxiolytic effects .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group at the para position significantly enhances the potency of compounds in inhibiting specific enzymatic activities. This modification has been associated with increased binding affinity to target proteins, as evidenced by structure-activity relationship studies .

Data Table: Biological Activity Overview

Biological ActivityEffect ObservedReference
AnticancerCytotoxicity in FaDu cells
Enzyme InhibitionInhibition of sEH
NeuropharmacologicalModulation of neurotransmitter systems

Case Studies

  • In Vivo Studies
    • A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in tumor size compared to control groups. The study emphasized the compound's role in apoptosis induction within tumor cells .
  • Metabolic Stability Assessment
    • Research on metabolic stability indicated that the compound exhibits favorable pharmacokinetic properties, making it a suitable candidate for further development as a therapeutic agent. The metabolic clearance rates were analyzed using human liver microsomes, showing promising results in terms of retention time and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the chlorine atom on the pyridine ring can undergo substitution with piperidine derivatives under basic conditions. A similar approach is described in the hydrolysis of ethyl esters using NaOH in ethanol/water mixtures, followed by acidification to isolate intermediates . Coupling reagents like HOBt and TBTU in DMF with NEt₃ as a base are effective for forming amide or ester linkages, as demonstrated in piperazine derivatives . Purification often involves extraction (e.g., ethyl acetate), drying (MgSO₄), and solvent evaporation under reduced pressure .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • LCMS and NMR : LCMS (e.g., m/z 338 [M+H]⁺) confirms molecular weight, while ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments, such as aromatic protons (δ 7.00–7.34 ppm) and ester groups (δ 3.71 ppm) .
  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Data collection requires high-resolution X-ray diffraction, and structural ambiguities (e.g., twinning) can be resolved using SHELXE for experimental phasing .

Advanced Research Questions

Q. How can contradictions in reaction yields be addressed during synthesis under varying conditions?

  • Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., incomplete substitution or ester hydrolysis). Optimization includes:

  • Temperature Control : Room-temperature reactions minimize decomposition of the trifluoromethyl group .
  • Catalyst Screening : Palladium or rhodium catalysts improve coupling efficiency in heterocyclic systems, as shown in Suzuki-Miyaura reactions .
  • Reagent Ratios : Excess nucleophiles (e.g., amines) and coupling reagents (HOBt/TBTU) drive reactions to completion . Parallel small-scale trials with DOE (Design of Experiments) can identify optimal conditions .

Q. What are the implications of the trifluoromethyl group on the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing electrophilic substitution but enhancing stability toward oxidation. This favors coupling reactions (e.g., Suzuki-Miyaura) at the 2-position of the pyridine ring. For example, Pd-catalyzed coupling with boronic acids requires careful ligand selection (e.g., Pd(OAc)₂ with SPhos) to overcome steric hindrance from the trifluoromethyl group .

Q. How can structural data resolve ambiguities in biological target interactions?

  • Methodological Answer : Molecular docking studies using crystallographic data (e.g., piperidine ring conformation) predict binding affinities to enzymes like kinases or GPCRs. For instance, the ester group’s orientation influences hydrogen bonding with catalytic residues. Contradictions between computational and experimental binding data may arise from solvent effects, which can be addressed by MD simulations in explicit water models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate

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